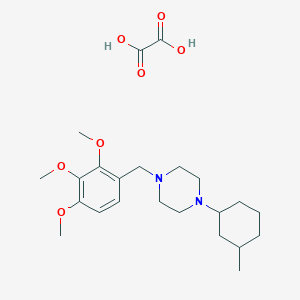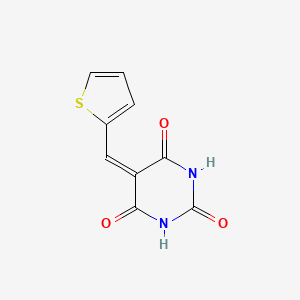
1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is a compound that belongs to the piperazine class of compounds. It is also known as MeOPP or 4-MeOPP. This compound has been studied for its potential use in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is not fully understood. However, it is believed to work by modulating the activity of dopamine and serotonin receptors in the brain. This modulation may lead to an increase in the release of dopamine and serotonin, which could have therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has biochemical and physiological effects on the brain. It has been shown to increase the release of dopamine and serotonin in the brain, which could have therapeutic effects in the treatment of neurological disorders. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate in lab experiments is its unique properties. It has activity at both dopamine and serotonin receptors, which makes it a potential candidate for the treatment of neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for research on 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate. One direction is to further investigate its mechanism of action. Understanding how this compound works could lead to the development of more effective treatments for neurological disorders. Another direction is to study its effects in different animal models. This could help to determine its potential therapeutic applications in different neurological disorders. Finally, more research is needed to determine the safety and toxicity of this compound, which is important for its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate is a multi-step process. The first step involves the reaction of 3-methylcyclohexanone with hydroxylamine hydrochloride to form 3-methylcyclohexanone oxime. The oxime is then reacted with 2,3,4-trimethoxybenzyl chloride to form the intermediate compound. The intermediate is then reacted with piperazine to form 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine. Finally, the piperazine compound is reacted with oxalic acid to form the oxalate salt of 1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine.
Scientific Research Applications
1-(3-methylcyclohexyl)-4-(2,3,4-trimethoxybenzyl)piperazine oxalate has been studied for its potential use in scientific research. It has been shown to have activity at both dopamine and serotonin receptors. This makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and depression.
properties
IUPAC Name |
1-(3-methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3.C2H2O4/c1-16-6-5-7-18(14-16)23-12-10-22(11-13-23)15-17-8-9-19(24-2)21(26-4)20(17)25-3;3-1(4)2(5)6/h8-9,16,18H,5-7,10-15H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFGPEBUOWZRQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-fluorophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5215912.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5215916.png)
![10-(1-methylethylidene)-4-(4-methyl-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5215918.png)
![4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B5215922.png)
![N-[4-(aminosulfonyl)phenyl]-2-(1,3-benzothiazol-2-ylthio)butanamide](/img/structure/B5215933.png)
![7-bromo-2-[4-(dimethylamino)benzylidene][1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5215934.png)
![4-bromo-3-methoxy-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}-2-naphthamide](/img/structure/B5215955.png)
![methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-(4-methylphenyl)-4-oxo-2-butenoate](/img/structure/B5215956.png)
![ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5215964.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-3-isoxazolecarboxamide](/img/structure/B5215968.png)
![5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5215979.png)
![N-[2-(dimethylamino)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide](/img/structure/B5215986.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B5216004.png)